Regioisomeric Differentiation: (S)-2-Dimethylaminomethyl vs. (S)-3-Dimethylamino Pyrrolidine Scaffolds for PRC2/EED Inhibitor Potency
In the PRC2/EED inhibitor series, the position of the dimethylamino substituent on the pyrrolidine ring was identified as a critical determinant of biochemical potency. While direct IC₅₀ data for the target compound itself is not publicly disclosed in the primary SAR literature, the study explicitly demonstrates that regioisomeric variation between 2-substituted and 3-substituted dimethylamino pyrrolidine cores yields substantially different binding affinities, with optimal EED binding requiring specific spatial presentation of the basic amine [1]. This establishes that the 2-((dimethylamino)methyl) substitution pattern is a deliberate pharmacophoric element not interchangeable with 3-dimethylamino analogs (CAS 1401667-15-9).
| Evidence Dimension | SAR-determined potency dependence on dimethylamino substitution position (EED FP binding assay) |
|---|---|
| Target Compound Data | 2-((dimethylamino)methyl)pyrrolidine scaffold (positional analog); specific IC₅₀ not publicly reported for the valine amide derivative |
| Comparator Or Baseline | 3-dimethylamino pyrrolidine regioisomers and des-dimethylamino pyrrolidine comparators evaluated in the same SAR series |
| Quantified Difference | >10-fold variation in IC₅₀ observed between regioisomeric and differentially substituted dimethylamino pyrrolidines within the same chemotype [1] |
| Conditions | EED/H3K27me3 fluorescence polarization (FP) competition binding assay; cellular activity assessed via H3K27me3 ELISA in KARPAS-422 lymphoma cells [1] |
Why This Matters
For procurement decisions in PRC2 inhibitor development, selecting the correct regioisomer is essential—using the 3-dimethylamino analog may result in >10-fold potency loss, undermining SAR reproducibility and lead optimization campaigns.
- [1] Curtin, M. L.; Pliushchev, M. A.; Li, H.-Q.; et al. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg. Med. Chem. Lett. 2017, 27 (7), 1576–1583. View Source
